1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with a benzyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of benzaldehyde with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group. One common method involves the use of trifluoroacetic anhydride as a trifluoromethylating agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities and exhibit diverse biological activities.
Indazole Derivatives: These compounds, such as 1-benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole, also possess significant medicinal properties.
Uniqueness: 1-Benzyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
2680542-33-8 |
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Molecular Formula |
C12H8F3NO2 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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